![molecular formula C9H9BrN2O5S B2917699 2-Bromo-5-[(carbamoylmethyl)sulfamoyl]benzoic acid CAS No. 848290-15-3](/img/structure/B2917699.png)

2-Bromo-5-[(carbamoylmethyl)sulfamoyl]benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

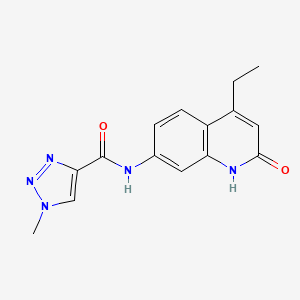

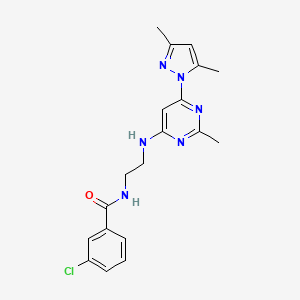

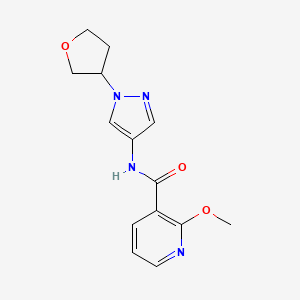

“2-Bromo-5-[(carbamoylmethyl)sulfamoyl]benzoic acid” is an organic compound with the CAS Number: 848290-15-3 . It has a molecular weight of 337.15 and is typically available in powder form . The IUPAC name for this compound is 5-{[(2-amino-2-oxoethyl)amino]sulfonyl}-2-bromobenzoic acid .

Molecular Structure Analysis

The InChI code for “this compound” is1S/C9H9BrN2O5S/c10-7-2-1-5(3-6(7)9(14)15)18(16,17)12-4-8(11)13/h1-3,12H,4H2,(H2,11,13)(H,14,15) . This code provides a detailed representation of the molecule’s structure. Physical and Chemical Properties Analysis

“this compound” is a powder with a melting point of 183-184°C . It is typically stored at room temperature .Aplicaciones Científicas De Investigación

Anticonvulsant Activities

- Study 1: Research on 3-substituted 1,2-benzisoxazole derivatives, similar in structure to 2-Bromo-5-[(carbamoylmethyl)sulfamoyl]benzoic acid, indicated notable anticonvulsant activities in mice. These findings suggest potential applications in epilepsy treatment (Uno et al., 1979).

Organic Synthesis and Catalysis

- Study 2: Novel biological-based nano organo solid acids with urea moiety, including derivatives of carbamoylsulfamic acid, were synthesized and characterized. Their catalytic applications in organic synthesis highlight their potential in green chemistry and industrial applications (Zolfigol et al., 2015).

Corrosion Inhibition

- Study 3: Research on corrosion control in oil wells used compounds like sulfamic acid, which is structurally related to this compound. These compounds serve as corrosion inhibitors, demonstrating their significance in industrial applications (Migahed et al., 2016).

Synthesis of Benzimidazoles

- Study 4: A study on the synthesis of benzimidazoles using sulfonamide-derived compounds showcases the utility of similar compounds in synthesizing pharmaceutically relevant structures (Das Sharma et al., 2007).

Pharmaceutical Intermediates

- Study 5: The synthesis of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, an intermediate in manufacturing therapeutic SGLT2 inhibitors, illustrates the role of similar bromo and benzoic acid derivatives in drug development (Zhang et al., 2022).

Propiedades

IUPAC Name |

5-[(2-amino-2-oxoethyl)sulfamoyl]-2-bromobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2O5S/c10-7-2-1-5(3-6(7)9(14)15)18(16,17)12-4-8(11)13/h1-3,12H,4H2,(H2,11,13)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXIGBOLOYTWFGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)NCC(=O)N)C(=O)O)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-Chloro-2-(furan-2-yl)-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2917621.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2917630.png)

![N-(1,3-benzodioxol-5-yl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2917632.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(2-phenylpropan-2-yl)amino]acetamide](/img/structure/B2917634.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea](/img/structure/B2917636.png)